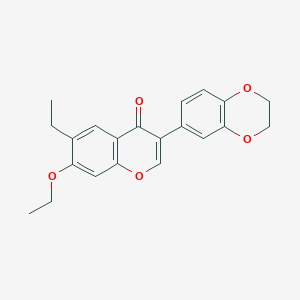
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioactivity and Ecological Role
Compounds within the 1,4-benzoxazinone class, which share structural motifs with 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one, have been extensively studied for their bioactivity. These compounds are of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential of benzoxazinones and their derivatives as natural herbicide models is a topic of current research. Their role in chemical defense mechanisms through the degradation process in ecological systems is also being explored. The development of new phytotoxicity bioassay techniques has been a significant advancement in this area. Moreover, some derivatives have been utilized in pharmaceutical development due to their versatile and chemically accessible structure (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Anticancer Activity
Research on 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, related to the core structure of this compound, has demonstrated anticancer activity against a wide range of cancer types. This suggests that structurally similar compounds could be explored for their potential in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antibacterial Properties
A series of thiopyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. These compounds showed moderate to good antibacterial properties, indicating the potential for developing new antibacterial agents from this chemical class (Lal, Paliwal, & Bagade, 2018).
Allelochemicals and Synthetic Methodologies
The isolation and synthesis of allelochemicals from the Gramineae family, particularly compounds with a benzoxazinone skeleton similar to this compound, have shown significant biological properties such as phytotoxic and antimicrobial activities. These findings support the potential agronomic utility of these compounds. Innovative synthetic methodologies for obtaining these compounds in high yield have been developed, facilitating their study and application (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Anti-Juvenile Hormone Activity
Studies on ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, related to the chemical structure of interest, have shown anti-juvenile hormone activity in silkworm larvae. This highlights the potential for using similar compounds in pest control strategies, particularly in managing the developmental stages of insect pests (Furuta, Fujita, Ibushi, Shiotsuki, Yamada, & Kuwano, 2010).
作用機序
Target of Action
Related compounds have been found to interact with proteins such asIKKα/β and FtsZ , key players in NF-κB signaling and bacterial cell division respectively .
Mode of Action
Related compounds have been shown to inhibit the phosphorylation of ikkα/β, attenuating downstream nf-κb signaling .
Biochemical Pathways
The compound may affect the NF-κB signaling pathway . Inhibition of this pathway can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and survival .
Result of Action
Related compounds have been shown to suppress hydrogen peroxide-induced apoptosis and restore the down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway .
生化学分析
Biochemical Properties
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with aurora kinases, which are crucial for cell division and have implications in cancer therapy . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting their activity and thus affecting cellular processes such as mitosis.
Cellular Effects
The effects of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with aurora kinases involves binding to the ATP-binding site, thereby inhibiting kinase activity and disrupting cell division . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-cancer activity by inhibiting tumor growth . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities or toxicities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall bioavailability within the organism.
Subcellular Localization
The subcellular localization of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with DNA or nuclear proteins, influencing gene expression and cellular responses.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-13-9-15-19(11-18(13)23-4-2)26-12-16(21(15)22)14-5-6-17-20(10-14)25-8-7-24-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTOWBSSVLWAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
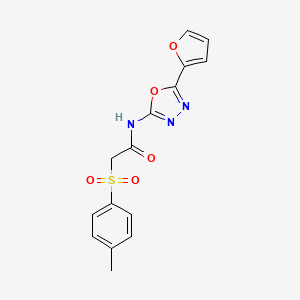
![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3018359.png)
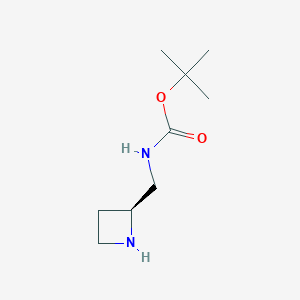
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)
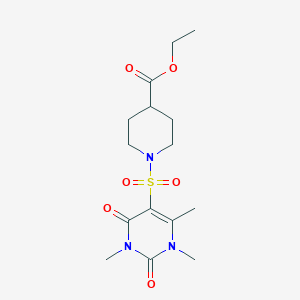
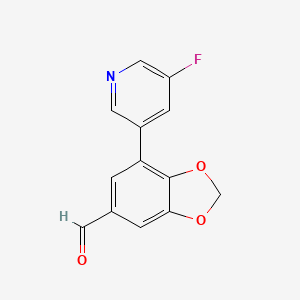
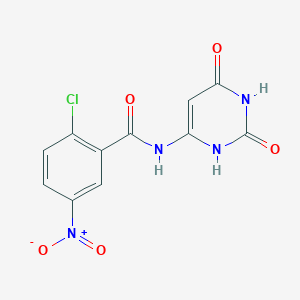

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)
![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)
![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
